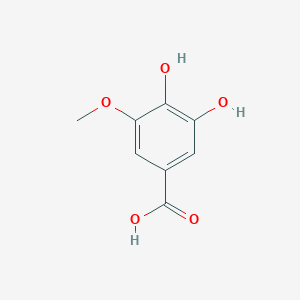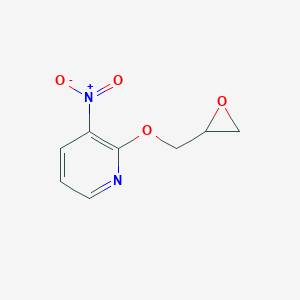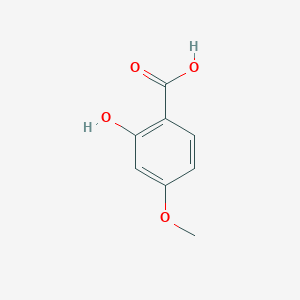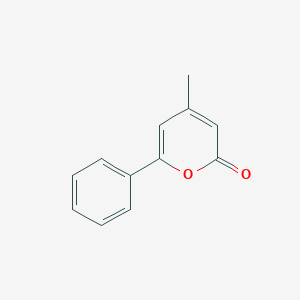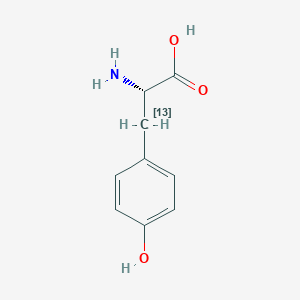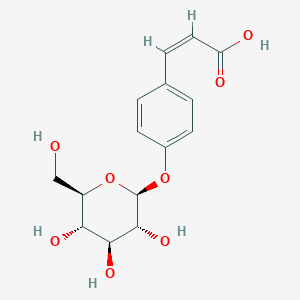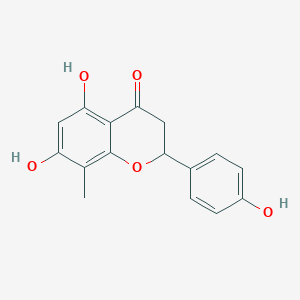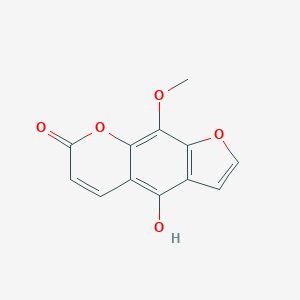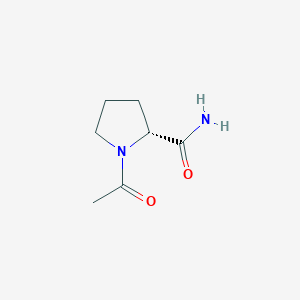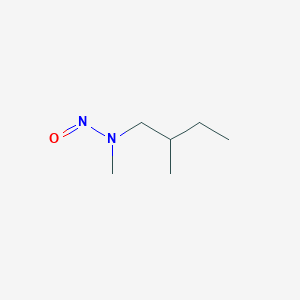
N-Nitrosomethyl(2-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Nitrosomethyl(2-methylbutyl)amine is a chemical compound with the molecular formula C6H14N2O. It belongs to the class of nitrosamides, which are characterized by the presence of a nitroso group bonded to the nitrogen of an amide. Nitrosamides are known for their chemical reactivity and potential biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitrosomethyl(2-methylbutyl)amine can be synthesized starting from N-monosubstituted carboxamides and the nitrosyl cation, which is generated from nitrous acid in the presence of strong acids. The carboxamide undergoes a nucleophilic attack at the nitrosyl cation, leading to the formation of the nitrosamide .
Industrial Production Methods
Industrial production methods for nitrosamides often involve the use of safe and efficient reagents to ensure high yields and purity. For example, phenyl trimethylammonium iodide (PhMe3NI) has been reported as a safe, nontoxic, and easy-to-handle reagent for the monoselective N-methylation of amides .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosomethyl(2-methylbutyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines .
Scientific Research Applications
N-Nitrosomethyl(2-methylbutyl)amine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Nitrosomethyl(2-methylbutyl)amine involves its interaction with molecular targets and pathways. The nitroso group can form reactive intermediates that interact with nucleophilic sites in biomolecules, leading to various biological effects. These interactions can result in modifications of DNA, proteins, and other cellular components, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Nitrosomethyl(2-methylbutyl)amine include other nitrosamides such as N-nitrosocarbamates, N-nitrosoureas, and N-nitrosoguanidines .
Uniqueness
This compound is unique due to its specific structural features and reactivity. The presence of the 2-methylbutyl group and the nitroso functionality imparts distinct chemical and biological properties compared to other nitrosamides .
Conclusion
This compound is a versatile compound with significant chemical reactivity and potential applications in various scientific fields. Its unique structure and reactivity make it a valuable compound for research and industrial applications.
Properties
CAS No. |
130787-81-4 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
N-methyl-N-(2-methylbutyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-4-6(2)5-8(3)7-9/h6H,4-5H2,1-3H3 |
InChI Key |
RAPPKPUENZGVFU-UHFFFAOYSA-N |
SMILES |
CCC(C)CN(C)N=O |
Canonical SMILES |
CCC(C)CN(C)N=O |
Synonyms |
N-nitrosomethyl(2-methylbutyl)amine NM2MBA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


